molecular formula C8H11N3O B13298242 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13298242
M. Wt: 165.19 g/mol
InChI Key: ORGLSQUWKYUNOV-UHFFFAOYSA-N
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Description

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that features a cyclopropane ring attached to a carbaldehyde group, with a 2-methyl-1,2,3-triazole moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click reaction and cyclopropanation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides

Major Products

    Oxidation: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid

    Reduction: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-methanol

    Substitution: Various substituted triazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]benzene
  • **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclohexane
  • **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentane

Uniqueness

1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as the ring strain can be exploited to drive various chemical transformations .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-11-9-5-7(10-11)4-8(6-12)2-3-8/h5-6H,2-4H2,1H3

InChI Key

ORGLSQUWKYUNOV-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CC2(CC2)C=O

Origin of Product

United States

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